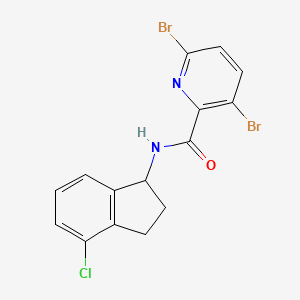
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent blocker of volume-regulated anion channels (VRACs), which play a crucial role in many physiological processes.
Mécanisme D'action
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide blocks VRACs by binding to a specific site on the channel protein. The exact mechanism of 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide binding and inhibition is not yet fully understood, but it is believed to involve an interaction with the channel pore domain. 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has been shown to block both the outward and inward currents of VRACs, indicating that it acts as a non-specific blocker of the channel.
Biochemical and Physiological Effects:
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and modulate cell volume regulation. 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has also been shown to have neuroprotective effects in animal models of ischemic brain injury. However, the exact mechanisms underlying these effects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has several advantages as a research tool. It is a potent and selective blocker of VRACs, making it a valuable tool for studying the physiological and pathological roles of these channels. 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to the use of 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide. It is a small molecule inhibitor, which means it may have off-target effects on other ion channels or proteins. Additionally, the exact mechanism of 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide inhibition is not yet fully understood, which may limit its interpretability in some experiments.
Orientations Futures
There are several future directions for research on 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective VRAC inhibitors based on the structure of 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide. Another area of interest is the identification of the exact binding site and mechanism of 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide inhibition, which could lead to the development of more specific and effective VRAC inhibitors. Finally, further research is needed to elucidate the physiological and pathological roles of VRACs in various cell types and animal models, which could have important implications for the development of new therapies for a variety of diseases.
Méthodes De Synthèse
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-3-nitropyridine with 2,6-dibromopyridine in the presence of a palladium catalyst to form 3,6-dibromo-2-nitropyridine. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with 4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid chloride to form 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide.
Applications De Recherche Scientifique
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has been widely used in scientific research to study the physiological and pathological roles of VRACs. VRACs are involved in many physiological processes, including cell volume regulation, cell proliferation, and apoptosis. VRACs are also implicated in the pathogenesis of various diseases, such as cancer, epilepsy, and ischemic brain damage. 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has been shown to inhibit VRACs in many cell types and animal models, making it a valuable tool for studying the role of VRACs in various physiological and pathological processes.
Propriétés
IUPAC Name |
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2ClN2O/c16-10-5-7-13(17)20-14(10)15(21)19-12-6-4-8-9(12)2-1-3-11(8)18/h1-3,5,7,12H,4,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZPXZVLOJDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)C3=C(C=CC(=N3)Br)Br)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)
![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)
![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
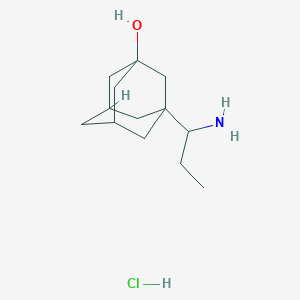
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)

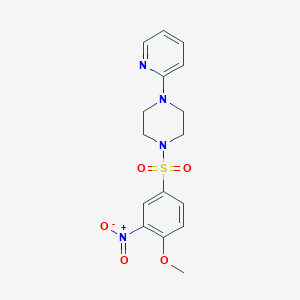
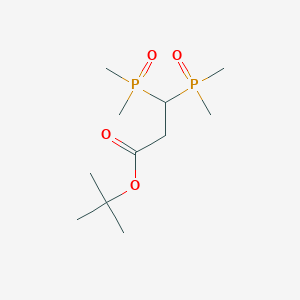
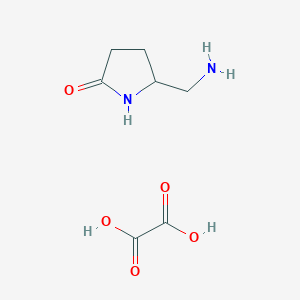
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)
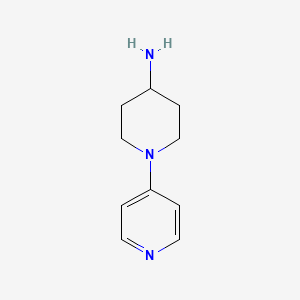
![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)